molecular formula C19H32INO2 B12740146 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol CAS No. 1304017-22-8

2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol

Cat. No.: B12740146
CAS No.: 1304017-22-8
M. Wt: 433.4 g/mol
InChI Key: LNVLCQRKQAINNL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol is a complex organic compound characterized by the presence of an amino group, an iodinated phenyl ring, and a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol typically involves multiple steps, starting from readily available precursors. The iodination of the phenyl ring is a crucial step, often achieved using iodine and a suitable oxidizing agent. The subsequent alkylation and amination steps require precise control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The iodinated phenyl ring can be reduced to remove the iodine atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-(2-bromo-4-octylphenyl)ethyl)-1,3-propanediol
  • 2-Amino-2-(2-(2-chloro-4-octylphenyl)ethyl)-1,3-propanediol
  • 2-Amino-2-(2-(2-fluoro-4-octylphenyl)ethyl)-1,3-propanediol

Uniqueness

The presence of the iodine atom in 2-Amino-2-(2-(2-iodo-4-octylphenyl)ethyl)-1,3-propanediol distinguishes it from similar compounds. This iodine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

CAS No.

1304017-22-8

Molecular Formula

C19H32INO2

Molecular Weight

433.4 g/mol

IUPAC Name

2-amino-2-[2-(2-iodo-4-octylphenyl)ethyl]propane-1,3-diol

InChI

InChI=1S/C19H32INO2/c1-2-3-4-5-6-7-8-16-9-10-17(18(20)13-16)11-12-19(21,14-22)15-23/h9-10,13,22-23H,2-8,11-12,14-15,21H2,1H3

InChI Key

LNVLCQRKQAINNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)CCC(CO)(CO)N)I

Origin of Product

United States

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